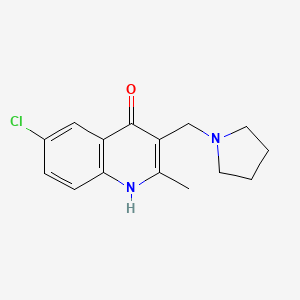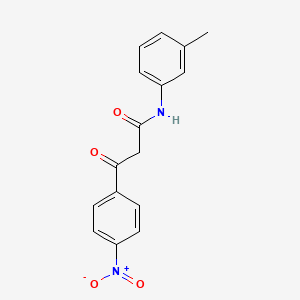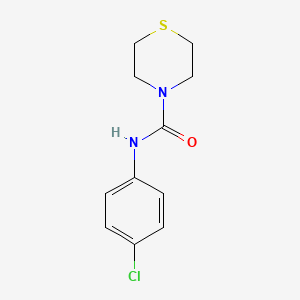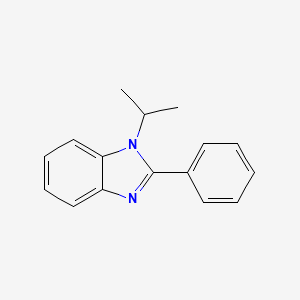
2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione bis(phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione bis(phenylhydrazone) is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C32H28N4O4, and is commonly referred to as EMID-Ph.
Mecanismo De Acción
The mechanism of action of EMID-Ph is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and oxidative stress. EMID-Ph has also been shown to interact with certain proteins involved in the regulation of cell growth and differentiation, suggesting that it may have potential applications in cancer research.
Biochemical and Physiological Effects:
EMID-Ph has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of pro-inflammatory cytokine levels, and the modulation of various enzymes involved in oxidative stress. This compound has also been shown to exhibit anti-tumor activity in vitro, suggesting that it may have potential applications in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMID-Ph is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for investigating the role of oxidative stress and inflammation in various disease states. However, one limitation of EMID-Ph is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on EMID-Ph, including the development of novel therapeutics for the treatment of various diseases, the investigation of its potential applications in cancer research, and the elucidation of its mechanism of action at the molecular level. Additional studies are also needed to determine the optimal dosage and administration routes for this compound, as well as its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of EMID-Ph involves a multistep process that begins with the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to the corresponding amine, which is subsequently reacted with indene-1,3-dione to form EMID-Ph. The final step involves the reaction of EMID-Ph with phenylhydrazine to form the bis(phenylhydrazone) derivative.
Aplicaciones Científicas De Investigación
EMID-Ph has been investigated for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(E)-[(3E)-2-(4-ethoxy-3-methoxyphenyl)-3-(phenylhydrazinylidene)inden-1-ylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c1-3-36-26-19-18-21(20-27(26)35-2)28-29(33-31-22-12-6-4-7-13-22)24-16-10-11-17-25(24)30(28)34-32-23-14-8-5-9-15-23/h4-20,28,31-32H,3H2,1-2H3/b33-29-,34-30- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOOTDZEYDKDET-YIVISXGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=NNC3=CC=CC=C3)C4=CC=CC=C4C2=NNC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C\2/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4/C2=N/NC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione bis(phenylhydrazone) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)

![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)



![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)